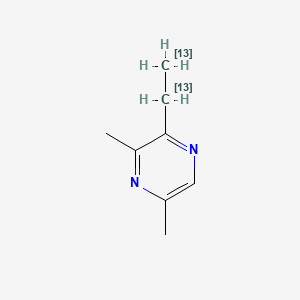

2-Ethyl-3,5-dimethylpyrazine-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H12N2 |

|---|---|

分子量 |

138.18 g/mol |

IUPAC名 |

2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1 |

InChIキー |

JZBCTZLGKSYRSF-VFZPYAPFSA-N |

異性体SMILES |

CC1=CN=C(C(=N1)C)[13CH2][13CH3] |

正規SMILES |

CCC1=NC=C(N=C1C)C |

製品の起源 |

United States |

Foundational & Exploratory

What are the chemical properties of 2-Ethyl-3,5-dimethylpyrazine-13C2?

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3,5-dimethylpyrazine-13C2

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, compiled for researchers, scientists, and professionals in drug development. Due to the nature of isotopically labeled compounds, this guide also includes extensive data on the unlabeled parent compound, 2-Ethyl-3,5-dimethylpyrazine, to provide a thorough comparative context.

Introduction

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound belonging to the pyrazine (B50134) class.[1][2][3] These compounds are notable for their presence in various foods and are significant contributors to their aroma and flavor, often described as nutty, roasted, or coffee-like.[1][2][4] The isotopically labeled variant, this compound, incorporates two carbon-13 isotopes.[5] This labeling renders it an invaluable tool in analytical chemistry, primarily as an internal standard or tracer for quantitative analysis using techniques such as mass spectrometry and NMR spectroscopy.[6]

Chemical and Physical Properties

The core chemical properties of both the labeled and unlabeled compounds are summarized below. The primary distinction lies in their molecular weights due to isotopic enrichment.

Table 1: General Chemical Properties

| Property | This compound | 2-Ethyl-3,5-dimethylpyrazine |

| Molecular Formula | C6^13C2H12N2[6] | C8H12N2[1][3][4][7] |

| Molecular Weight | 138.18 g/mol [6] | 136.19 g/mol [1][4][7] |

| CAS Number | Not Available | 13925-07-0[1][7] |

| Appearance | Colorless to light yellow liquid[4][8] | Colorless to slightly yellow liquid[1] |

| Odor | - | Toasted nut, chocolaty, sweet woody[1][2] |

Table 2: Physicochemical Data for 2-Ethyl-3,5-dimethylpyrazine

| Property | Value |

| Boiling Point | 180-181 °C[2][9] |

| Density | 0.965 g/mL at 25 °C[2][9] |

| Refractive Index | n20/D 1.5015[2][9] |

| Flash Point | 69.4 °C[4][8] |

| Solubility | Soluble in water, oils, and organic solvents[1] |

| logP | 1.59[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of 2-Ethyl-3,5-dimethylpyrazine. While specific spectra for the 13C2-labeled variant are proprietary to manufacturers, the data for the unlabeled compound are well-documented.

Table 3: Spectroscopic Information for 2-Ethyl-3,5-dimethylpyrazine

| Technique | Data Availability |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available in public databases like NIST.[7] |

| 1H NMR | Spectra are available from suppliers like Sigma-Aldrich.[1] |

| 13C NMR | Spectra are available from various sources.[1] |

Experimental Protocols

The synthesis of 2-Ethyl-3,5-dimethylpyrazine is well-established. The isotopically labeled version is synthesized using similar methodologies, substituting standard reagents with their 13C-labeled counterparts. Below is a generalized protocol for the synthesis of the unlabeled compound.

Synthesis of 2-Ethyl-3,5-dimethylpyrazine

A common method for the synthesis of 2-Ethyl-3,5-dimethylpyrazine involves the alkylation of a dimethylpyrazine. One documented procedure involves the reaction of 2,5-dimethylpyrazine (B89654) with n-propionaldehyde in the presence of iron (II) sulfate (B86663) and sulfuric acid.[10][11]

Key Steps:

-

Reaction Setup: 2,5-dimethylpyrazine and FeSO4·7H2O are mixed in water.

-

Acidification: Concentrated sulfuric acid is added dropwise while maintaining a low temperature.

-

Oxidation: Hydrogen peroxide is added, followed by the portion-wise addition of n-propionaldehyde.

-

Reaction: The mixture is heated to 50-60°C for several hours.

-

Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The aqueous phase is neutralized, and a second extraction is performed.

-

Purification: The combined organic phases are concentrated, and the product is purified by column chromatography.[10][11]

Diagrams

Logical Workflow for the Synthesis of 2-Ethyl-3,5-dimethylpyrazine

Caption: A generalized workflow for the chemical synthesis of 2-Ethyl-3,5-dimethylpyrazine.

Application of this compound in Quantitative Analysis

Caption: Workflow illustrating the use of this compound as an internal standard.

Conclusion

This compound is a critical analytical tool for researchers, while its unlabeled counterpart is a significant compound in the flavor and fragrance industry. This guide provides essential chemical and physical data, along with procedural insights, to support its application in scientific research and development. The provided data and workflows offer a foundational understanding for professionals working with this and similar compounds.

References

- 1. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-3,5-dimethylpyrazine | 27043-05-6 [chemicalbook.com]

- 3. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 8. innospk.com [innospk.com]

- 9. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 11. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrum of 2-Ethyl-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 2-Ethyl-3,5-dimethylpyrazine, a significant volatile organic compound found in various food products and insect communication systems.[1][2] This document details the fragmentation patterns, experimental protocols for its analysis, and a visual representation of its molecular breakdown under electron ionization.

Core Data: Mass Spectrum of 2-Ethyl-3,5-dimethylpyrazine

The mass spectrum of 2-Ethyl-3,5-dimethylpyrazine, obtained via electron ionization (EI), reveals a distinct fragmentation pattern that serves as its molecular fingerprint. The key quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of each fragment, are summarized in the table below. The molecular formula for this compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 15.3 | C₂H₃⁺ |

| 29 | 9.9 | C₂H₅⁺ |

| 39 | 15.8 | C₃H₃⁺ |

| 42 | 26.7 | C₃H₆⁺ / C₂H₄N⁺ |

| 52 | 8.9 | C₄H₄⁺ |

| 53 | 11.4 | C₄H₅⁺ |

| 66 | 5.4 | C₅H₆⁺ |

| 80 | 5.0 | C₅H₆N⁺ |

| 94 | 8.4 | C₅H₄N₂⁺ |

| 107 | 14.4 | [M-C₂H₅]⁺ |

| 108 | 9.9 | [M-C₂H₄]⁺ |

| 121 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 135 | 28.7 | [M-H]⁺ |

| 136 | 38.6 | [M]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Deciphering the Fragmentation Pathway

The fragmentation of 2-Ethyl-3,5-dimethylpyrazine under electron ionization follows predictable pathways for alkylpyrazines. The molecular ion ([M]⁺) is observed at m/z 136. The base peak at m/z 121 corresponds to the loss of a methyl radical ([M-CH₃]⁺), indicating the relative lability of the methyl group attached to the pyrazine (B50134) ring. Another significant fragmentation is the loss of an ethyl radical, resulting in the peak at m/z 107 ([M-C₂H₅]⁺). The peak at m/z 135 represents the loss of a single hydrogen atom ([M-H]⁺).

Experimental Protocols

The analysis of volatile organic compounds like 2-Ethyl-3,5-dimethylpyrazine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique allows for the separation of individual components from a complex mixture followed by their identification based on their mass spectra.

1. Sample Preparation and Introduction:

-

Headspace Analysis: For solid or liquid samples containing the analyte, headspace sampling is a common technique. The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample. A sample of this headspace gas is then injected into the GC-MS system.

-

Direct Injection: If the analyte is in a relatively pure liquid form or dissolved in a suitable solvent, a small volume can be directly injected into the GC.

2. Gas Chromatography (GC) Parameters:

-

Column: A nonpolar capillary column, such as a DB-5 or HP-5, is typically used for the separation of alkylpyrazines.[6]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments. Electrons with a typical energy of 70 eV are used to bombard the molecules eluting from the GC column.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Mass Range: The instrument is set to scan a mass range that includes the molecular weight of the target analyte and its expected fragments (e.g., m/z 20-200).

The logical workflow for the analysis is depicted in the diagram below.

References

- 1. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]

- 2. 2-Ethyl-3,5-dimethylpyrazine|High-Purity Reference Standard [benchchem.com]

- 3. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 4. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to Stable Isotope Labeling for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing common atoms like carbon-12 (¹²C) or nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), researchers can track the transformation of these labeled compounds through intricate metabolic networks.[1][2][3][4] This methodology provides a dynamic view of cellular metabolism, offering insights into metabolic fluxes, pathway activities, and the biosynthesis of crucial molecules.[5][6][7][8] The use of stable isotopes, unlike radioactive isotopes, poses no radiation risk, making them safe for a wide range of in vitro and in vivo studies, including those in human subjects.[2]

The core principle of stable isotope labeling lies in the ability of analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between molecules containing light and heavy isotopes based on their mass or nuclear spin properties.[2][5][8][9][10] This allows for the precise quantification of the incorporation of labeled atoms from a precursor into various downstream metabolites.[11] This analytical power has made stable isotope labeling an indispensable tool in fundamental biology, drug discovery, and clinical research for elucidating disease mechanisms and identifying novel therapeutic targets.[2][7][12][13]

Core Concepts and Applications

Stable isotope labeling can be employed in two main experimental approaches: targeted and untargeted metabolomics.

-

Targeted Metabolomics: This approach focuses on the detailed analysis of a predefined set of metabolites within a specific pathway.[14] By using specifically labeled precursors, researchers can quantify the flux through pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[15][16]

-

Untargeted Metabolomics: In this global approach, a uniformly labeled substrate (e.g., U-¹³C-glucose) is used to label as many metabolites as possible.[5][17] This allows for the discovery of novel metabolic pathways and the identification of unexpected metabolic reprogramming in response to genetic or environmental perturbations.[5][18]

Key applications of stable isotope labeling in metabolic research include:

-

Metabolic Flux Analysis (MFA): MFA is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biochemical network.[1][8][11][15][16] By measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flow of atoms through various pathways.[11][15][16]

-

Pathway Elucidation and Discovery: Stable isotope tracing is instrumental in confirming known metabolic pathways and discovering new ones.[5] By tracking the labeled atoms, researchers can map the connections between different metabolites and enzymes.

-

Drug Discovery and Development: In the pharmaceutical industry, stable isotope labeling is crucial for understanding a drug's mechanism of action, its metabolic fate (ADME - absorption, distribution, metabolism, and excretion), and its off-target effects.[19][13] It aids in identifying drug targets and assessing the efficacy and safety of new therapeutic agents.[19][13]

-

Biomarker Discovery: Altered metabolic pathways are a hallmark of many diseases, including cancer.[20] Stable isotope labeling can help identify metabolic biomarkers for early diagnosis, prognosis, and monitoring treatment response.

Common Stable Isotopes in Metabolic Research

The choice of stable isotope depends on the specific metabolic pathway and molecules of interest. The most commonly used isotopes include:

| Isotope | Natural Abundance (%) | Common Labeled Precursors | Primary Applications |

| ¹³C | 1.1 | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-Glutamine | Tracing central carbon metabolism, glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway, fatty acid synthesis.[21] |

| ¹⁵N | 0.37 | [U-¹⁵N]-Glutamine, ¹⁵N-labeled amino acids | Tracing nitrogen metabolism, amino acid synthesis and catabolism, nucleotide biosynthesis.[4][22] |

| ²H (D) | 0.015 | Deuterated water (D₂O), deuterated fatty acids | Probing redox metabolism, fatty acid and cholesterol synthesis. |

| ¹⁸O | 0.2 | ¹⁸O-labeled water | Investigating enzymatic reactions involving water, such as hydrolysis. |

Experimental Workflow

A typical stable isotope labeling experiment follows a well-defined workflow, from experimental design to data analysis and interpretation.

Caption: A generalized experimental workflow for stable isotope labeling studies.

Detailed Experimental Protocols

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis

This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C]-glucose and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

[U-¹³C]-Glucose (≥99% enrichment)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge (4°C)

-

Vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture cells under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose to the desired final concentration (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.

-

Adaptation to Labeling Medium (for steady-state analysis): For steady-state metabolic flux analysis, it is crucial to adapt the cells to the labeling medium for a period equivalent to several cell doublings (typically 24-48 hours) to ensure isotopic equilibrium is reached.[3]

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

-

Incubation: Incubate the cells for the desired labeling period. For kinetic studies, this can range from minutes to hours. For steady-state analysis, incubate for at least 24 hours.

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plates on ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS. Aspirate the PBS completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate at -80°C for 15 minutes to precipitate proteins.[3]

-

-

Cell Harvesting:

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

-

Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

-

Sample Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

Protocol 2: ¹⁵N-Glutamine Tracing in Cancer Cell Culture for GC-MS Analysis

This protocol details the procedure for tracing nitrogen metabolism in cancer cells using [α-¹⁵N]-glutamine and analyzing amino acid enrichment by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glutamine-free cell culture medium

-

[α-¹⁵N]-Glutamine (≥99% enrichment)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Liquid nitrogen

-

Methanol (GC-MS grade)

-

Chloroform (B151607) (GC-MS grade)

-

Water (GC-MS grade)

-

6 M HCl

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard media to the desired confluency.

-

The day before the experiment, switch the cells to glutamine-free medium supplemented with the desired concentration of [α-¹⁵N]-glutamine and 10% dFBS.

-

Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).[23]

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Add a cold extraction solvent, typically a methanol/water mixture (e.g., 80:20 v/v), and scrape the cells.

-

-

Phase Separation:

-

Transfer the cell lysate to a new tube.

-

Add chloroform to create a biphasic mixture (e.g., methanol:water:chloroform, 2:1:2 v/v/v).

-

Vortex thoroughly and centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein (interphase) fractions.

-

-

Protein Hydrolysis for Amino Acid Analysis:

-

Collect the protein pellet.

-

Add 6 M HCl and hydrolyze the protein at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen gas.

-

-

Derivatization:

-

Resuspend the dried amino acids in a suitable solvent.

-

Add the derivatization agent (e.g., MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) to create volatile amino acid derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the amino acid derivatives on a suitable GC column.

-

Analyze the mass spectra to determine the isotopic enrichment of ¹⁵N in each amino acid.

-

-

Data Analysis:

-

Identify metabolite peaks based on retention time and mass-to-charge ratio (m/z).

-

Calculate the fractional enrichment of ¹⁵N in glutamine and its downstream metabolites.

-

Apply corrections for natural isotope abundance.[23]

-

Data Presentation: Quantitative Metabolic Flux Data

The following tables summarize representative quantitative data from metabolic flux analysis studies in cancer cells, highlighting the altered metabolic phenotypes often observed.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells

| Metabolic Pathway | Reaction | Relative Flux (Normalized to Glucose Uptake) | Reference |

| Glycolysis | Glucose -> G6P | 100 | [20] |

| F6P -> F1,6BP | 85 | [20] | |

| GAP -> PYR | 170 | [20] | |

| PYR -> Lactate | 150 | [20] | |

| Pentose Phosphate Pathway | G6P -> 6PG | 15 | [20] |

| TCA Cycle | PYR -> Acetyl-CoA (PDH) | 10 | [15] |

| Acetyl-CoA + OAA -> Citrate (B86180) | 25 | [15] | |

| α-KG -> Succinyl-CoA | 20 | [15] | |

| Malate -> OAA | 25 | [15] | |

| Anaplerosis | PYR -> OAA (PC) | 5 | [15] |

| Glutamine -> α-KG | 30 | [15] |

Data are representative values compiled from the literature and may vary depending on the cell line and experimental conditions.

Table 2: Substrate Contribution to TCA Cycle Intermediates in Cancer Cells

| TCA Cycle Intermediate | Contribution from Glucose (%) | Contribution from Glutamine (%) | Reference |

| Citrate | 40 | 55 | [24] |

| α-Ketoglutarate | 15 | 80 | [24] |

| Succinate | 20 | 75 | [24] |

| Malate | 35 | 60 | [24] |

| Aspartate | 25 | 70 | [24] |

Values represent the percentage of the metabolite pool derived from the specified tracer and are illustrative of common findings in cancer metabolism.

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in stable isotope labeling studies. The following diagrams were generated using the Graphviz DOT language.

Glycolysis and TCA Cycle

Caption: Central carbon metabolism showing glycolysis and the TCA cycle.

Untargeted Metabolomics Workflow

Caption: A typical workflow for untargeted stable isotope-resolved metabolomics.

Conclusion and Future Perspectives

Stable isotope labeling has become an indispensable technology in metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry.[5] Its applications in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding disease states continue to expand.[7] For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for advancing our knowledge of biology and developing novel therapeutic strategies.

Future developments in this field will likely focus on improving the sensitivity and resolution of analytical instrumentation, developing more sophisticated computational tools for data analysis and modeling, and extending these methodologies to single-cell and spatially-resolved metabolomics. These advancements will undoubtedly lead to a more comprehensive understanding of the intricate and dynamic world of cellular metabolism.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Magnetic Resonance Methods for Metabolic Fluxomics | Springer Nature Experiments [experiments.springernature.com]

- 8. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]

- 9. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 10. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 11. en.humanmetabolome.com [en.humanmetabolome.com]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. d-nb.info [d-nb.info]

- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. dspace.mit.edu [dspace.mit.edu]

Technical Guide on the Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Core Safety Principles for Handling Isotopically Labeled Compounds

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon and is not radioactive. Consequently, no radiological precautions are necessary for handling 2-Ethyl-3,5-dimethylpyrazine-¹³C₂. The primary safety considerations are dictated by the chemical properties of the 2-Ethyl-3,5-dimethylpyrazine molecule itself. The fundamental principle is that the isotopic label does not alter the chemical hazards. All safety protocols applicable to the unlabeled compound must be followed for the ¹³C₂-labeled version.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), 2-Ethyl-3,5-dimethylpyrazine is classified as follows:

-

Flammable Liquids: Category 4 (Combustible liquid)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2A (Causes serious eye irritation)

Signal Word: Warning

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Data Presentation: Physical, Chemical, and Toxicological Properties

The following tables summarize the key quantitative data for 2-Ethyl-3,5-dimethylpyrazine.

Table 1: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | ~136.19 g/mol |

| Boiling Point | 180-182 °C (356-359.6 °F) |

| Flash Point | 66-69 °C (150.8-156 °F) (Closed Cup) |

| Density | ~0.96 g/cm³ |

| Solubility | Soluble in water, oils, and organic solvents. |

| Stability | Stable under normal conditions. |

Table 2: Toxicological Data

| Endpoint | Value | Species |

| Acute Oral Toxicity (LD₅₀) | 460 mg/kg | Rat |

| 90-Day Oral Toxicity (NOAEL) | 17 mg/kg/day | Male Rat |

| 90-Day Oral Toxicity (NOAEL) | 18 mg/kg/day | Female Rat |

| 90-Day Oral Toxicity (No Effect Level) | 12.5 mg/kg/day | Rat (both sexes) |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies representative of the key experiments cited.

Protocol for Acute Oral Toxicity (Based on OECD Test Guideline 401)

Note: OECD TG 401 has been deleted and replaced by alternative methods that reduce animal usage (e.g., TG 420, 423, 425). However, the cited LD₅₀ value was likely determined using a similar protocol.

-

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test Animals: Healthy, young adult rodents (rats are common), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Procedure:

-

Animals are fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.

-

The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose level per group. The vehicle is typically water or another inert liquid.

-

The maximum volume of liquid administered at one time should not exceed 1 mL/100g of body weight.

-

Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, coma), and changes in body weight for at least 14 days.

-

A full necropsy is performed on all animals (those that die during the study and survivors at the end).

-

-

Data Analysis: The LD₅₀ is calculated statistically from the dose-response data.

Protocol for Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Test Guideline 408)

-

Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period. This study is used to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Test Animals: Typically rats, started as soon as possible after weaning and before 9 weeks of age. At least 10 males and 10 females per group.

-

Procedure:

-

The test substance is administered daily to several groups of animals at different dose levels (typically at least three) for 90 days. A control group receives the vehicle only.

-

Administration is usually oral, via gavage, in the diet, or in drinking water.

-

Animals are observed daily for signs of toxicity. Detailed clinical observations are made weekly. Body weight and food/water consumption are measured weekly.

-

Ophthalmological examinations are performed before the study and at termination.

-

At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis.

-

All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

-

Data Analysis: The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment.

Mandatory Visualizations

Logical Workflow for Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂

Caption: Safe Handling Workflow for 2-Ethyl-3,5-dimethylpyrazine-¹³C₂.

The Scent of Transformation: A Technical Guide to the Natural Sources and Formation of Alkylpyrazines

For Researchers, Scientists, and Drug Development Professionals

Alkylpyrazines are a fascinating and commercially significant class of nitrogen-containing heterocyclic aromatic compounds. Their potent and often pleasant nutty, roasted, and toasted aromas make them key contributors to the flavor profiles of a wide array of thermally processed and fermented foods. Beyond their role in the food and fragrance industries, understanding the formation and natural distribution of these molecules is crucial for quality control, process optimization, and even for exploring their potential bioactivities. This technical guide provides an in-depth exploration of the natural occurrences of alkylpyrazines and the complex chemical and biological pathways through which they are formed.

Natural Sources of Alkylpyrazines

Alkylpyrazines are widespread in nature, primarily as products of thermal processing or microbial metabolism. Their presence is a hallmark of cooked, roasted, and fermented foods, where they are generated from precursor molecules such as amino acids and reducing sugars. The concentration and specific profile of alkylpyrazines can vary significantly depending on the food matrix, processing conditions (temperature, time, pH), and the microorganisms involved in fermentation.

Thermally Processed Foods

The high temperatures employed in roasting, baking, and frying provide the necessary energy for the chemical reactions that lead to the formation of a diverse range of alkylpyrazines.

-

Coffee: The roasting of coffee beans is a classic example of alkylpyrazine formation, contributing significantly to the characteristic aroma of coffee. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[1] The most abundant among these is typically 2-methylpyrazine (B48319), followed by 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine.

-

Cocoa and Chocolate: The roasting of cocoa beans is another critical step for flavor development, with alkylpyrazines playing a pivotal role. The concentration of these compounds increases with higher roasting temperatures.[2] For instance, the content of tetramethylpyrazine can range from 60.31 mg/kg to as high as 285.74 mg/kg in some single-origin samples.[3] Trimethylpyrazine, 2,5-dimethylpyrazine, and 2,3-dimethylpyrazine (B1216465) are also found in significant concentrations.[3]

-

Nuts: Roasting induces the formation of various alkylpyrazines in nuts, contributing to their desirable nutty and roasted flavors. In roasted hazelnuts, 2-methylpyrazine and 2,5-dimethylpyrazine are prominent.[4] Similarly, in roasted almonds, 2,5-dimethylpyrazine, 2-methylpyrazine, and trimethylpyrazine are highly correlated with the nutty and roasted aroma.[5][6]

-

Baked Goods: The crust of bread and other baked products is a rich source of Maillard reaction products, including alkylpyrazines. In whole wheat bread crust, 2,3-diethyl-5-methylpyrazine (B150936) has been quantified at levels of around 3.1 μg/kg, contributing to the roasted aroma.[7]

Fermented Foods

Microorganisms are also capable of synthesizing alkylpyrazines, often at ambient temperatures, contributing to the complex flavor profiles of fermented products.

-

Natto (Fermented Soybeans): This traditional Japanese food is known for its strong aroma, to which alkylpyrazines contribute. Bacillus subtilis, the bacterium responsible for natto fermentation, can produce a range of alkylpyrazines. One strain, for instance, was found to produce high levels of 2,5-dimethylpyrazine (4.5 mg/L), 2,3,5-trimethylpyrazine (B81540) (52.6 mg/L), and 2,3,5,6-tetramethylpyrazine (B1682967) (501.1 mg/L).[8] Another strain primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine.[8]

-

Chinese Liquor (Baijiu): Certain types of this potent beverage, particularly soy sauce aroma type Baijiu, contain a significant amount of pyrazines. Quantitative analysis has shown that 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine are the most abundant in these products.[9][10]

Quantitative Data on Alkylpyrazine Content in Natural Sources

The following tables summarize the quantitative data for various alkylpyrazines found in different natural sources, providing a comparative overview for researchers.

Table 1: Alkylpyrazine Content in Roasted Coffee and Cocoa

| Alkylpyrazine | Coffee (mg/kg)[1] | Cocoa/Chocolate (mg/kg)[3] |

| 2-Methylpyrazine | Most abundant | Present at high concentrations |

| 2,3-Dimethylpyrazine | Low concentrations | 2.74 - 15.11 |

| 2,5-Dimethylpyrazine | High concentrations | 1.99 - 10.18 |

| 2,6-Dimethylpyrazine | High concentrations | - |

| 2-Ethylpyrazine | High concentrations | - |

| 2-Ethyl-5-methylpyrazine | High concentrations | - |

| 2-Ethyl-6-methylpyrazine | High concentrations | - |

| 2,3,5-Trimethylpyrazine | High concentrations | 15.01 - 81.39 |

| 2,3,5,6-Tetramethylpyrazine | - | 60.31 - 285.74 |

| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations | - |

| 2-Ethyl-3,6-dimethylpyrazine | Low concentrations | - |

| 2,6-Dimethyl-3-ethylpyrazine | - | 0.98 - 6.77 |

| Total Alkylpyrazines | 82.1 - 211.6 | - |

Table 2: Alkylpyrazine Content in Roasted Nuts

| Alkylpyrazine | Roasted Hazelnuts (relative abundance)[4] | Roasted Almonds (μg/kg)[6] |

| 2-Methylpyrazine | Prominent signal | Highly correlated with nutty flavor |

| 2,5-Dimethylpyrazine | Prominent signal | Highly correlated with nutty flavor |

| 2,6-Dimethylpyrazine | Present | - |

| 2-Ethylpyrazine | Present | - |

| 2,3,5-Trimethylpyrazine | Present | Highly correlated with nutty flavor |

Table 3: Alkylpyrazine Content in Fermented Foods

| Alkylpyrazine | Natto (B. subtilis strain BcP21) (mg/L)[8] | Natto (B. subtilis strain BcP4) (µg/L)[8] | Soy Sauce Aroma Type Baijiu (µg/L)[9] |

| 2-Methylpyrazine | - | 690 | - |

| 2,3-Dimethylpyrazine | - | 680 | Present at sub-threshold concentrations |

| 2,5-Dimethylpyrazine | 4.5 | - | - |

| 2,6-Dimethylpyrazine | - | 1891 | 460 - 1590 |

| 2,3,5-Trimethylpyrazine | 52.6 | - | 317 - 1755 |

| 2,3,5,6-Tetramethylpyrazine | 501.1 | - | 475 - 1862 |

| 2-Ethyl-3,5-dimethylpyrazine | - | - | High odor activity value |

| 2,3-Diethyl-5-methylpyrazine | - | - | 1.1 - 15.5 |

| 2-Acetyl-3-methylpyrazine | - | - | Present at sub-threshold concentrations |

Formation Pathways of Alkylpyrazines

The formation of alkylpyrazines is a complex process involving several interconnected chemical and biochemical pathways. The most significant of these are the Maillard reaction and the associated Strecker degradation, which are primarily driven by heat. Additionally, specific microbial metabolic pathways can lead to the synthesis of these compounds.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is a complex cascade of reactions that ultimately produces a wide variety of flavor and aroma compounds, including alkylpyrazines. The initial step is the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes the Amadori rearrangement to form a ketosamine. These intermediates can then follow various pathways to generate the precursors of alkylpyrazines.

Strecker Degradation

A crucial part of the Maillard reaction, the Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound (formed during the Maillard reaction). This reaction leads to the formation of a Strecker aldehyde (which contributes to the overall aroma) and an α-aminocarbonyl compound. These α-aminocarbonyls are the key building blocks for the pyrazine (B50134) ring. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine, which is then oxidized to the corresponding alkylpyrazine.

Microbial Synthesis

Certain microorganisms possess the enzymatic machinery to produce alkylpyrazines from specific precursors. A well-studied example is the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine by Bacillus subtilis.

In this pathway, the amino acid L-threonine is the primary substrate. It is first converted to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH). This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone can then condense and subsequently be oxidized to form 2,5-dimethylpyrazine.[11][12][13] The formation of 2,3,5-trimethylpyrazine by B. subtilis also involves L-threonine and TDH, along with precursors derived from glucose metabolism.[11]

Other bacteria, such as Corynebacterium glutamicum, are also known to produce pyrazines, with pathways involving intermediates of branched-chain amino acid synthesis. Some strains of Lactobacillus plantarum have also been associated with pyrazine formation in fermented products.

Experimental Protocols

The analysis of alkylpyrazines in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for their identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of these volatile compounds from the sample matrix without the use of solvents.

Detailed Methodology for HS-SPME-GC-MS Analysis of Alkylpyrazines in Food Samples

This protocol provides a general framework for the analysis of alkylpyrazines. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.

1. Sample Preparation:

-

Solid Samples (e.g., coffee, nuts, bread crust):

-

Grind the sample to a fine, homogeneous powder.

-

Weigh a precise amount of the ground sample (e.g., 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (e.g., 1-2 mL) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated alkylpyrazine) for accurate quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Liquid Samples (e.g., fermented broth, beverages):

-

Pipette a precise volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.

-

Add a saturated solution of sodium chloride.

-

Add the internal standard.

-

Seal the vial as described above.

-

2. HS-SPME Procedure:

-

Place the sealed vial in an autosampler tray or a heating block with magnetic stirring.

-

Equilibration: Incubate the vial at a specific temperature (e.g., 50-70 °C) for a set time (e.g., 10-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature with continued agitation. The choice of fiber coating depends on the polarity and volatility of the target analytes.

3. GC-MS Analysis:

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for the separation of volatile compounds (e.g., DB-WAX or DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 2 min), then ramps up to a higher temperature (e.g., 240 °C at 5 °C/min), and holds for a final period (e.g., 5 min). The program should be optimized for the specific analytes of interest.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Acquisition Mode: Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known alkylpyrazines, which offers higher sensitivity.

-

Mass Range: Typically scanned from m/z 35 to 350.

-

4. Data Analysis:

-

Identification: Identify the alkylpyrazines by comparing their mass spectra and retention times with those of authentic standards or with spectra from a mass spectral library (e.g., NIST, Wiley). Retention indices can also be used for more confident identification.

-

Quantification: Quantify the identified alkylpyrazines by creating a calibration curve using standard solutions of known concentrations. The concentration of the analytes in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

Conclusion

Alkylpyrazines are integral to the sensory experience of many of our most enjoyed foods. Their formation through the intricate chemistry of the Maillard reaction and Strecker degradation, as well as through the metabolic activities of microorganisms, presents a rich area of study for food scientists, chemists, and biotechnologists. A thorough understanding of their natural sources and formation pathways, coupled with robust analytical methodologies, is essential for controlling and optimizing the flavor of food products, ensuring their quality and safety, and exploring the potential of these fascinating compounds in other scientific and industrial applications. This guide provides a foundational understanding for professionals in these fields to delve deeper into the world of alkylpyrazines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Metabolism: A Technical Guide to 13C Tracers in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of Carbon-13 (¹³C) tracers in analytical chemistry, with a focus on metabolic flux analysis (MFA). As the functional readout of the genome and proteome, the metabolome offers a dynamic snapshot of cellular activity.[1] Stable isotope tracers, particularly ¹³C, have become an indispensable tool for elucidating the intricate network of metabolic pathways, quantifying reaction rates, and accelerating drug development.[2][3] This guide will delve into the core principles, detailed experimental methodologies, data interpretation, and the pivotal role of ¹³C tracers in advancing our understanding of cellular metabolism in health and disease.

Core Principles of ¹³C Isotope Labeling

The fundamental principle of ¹³C tracer analysis lies in the substitution of the naturally abundant ¹²C atom with its heavier, stable isotope, ¹³C.[3] Unlike radioactive isotopes like ¹⁴C, ¹³C is non-radioactive and can be safely used in a wide array of in vitro and in vivo studies without the need for specialized radiological handling.[3] When a biological system is supplied with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where "U" signifies uniform labeling of all carbon atoms), the ¹³C atoms are incorporated into downstream metabolites as the substrate is processed through various biochemical pathways.[4][5]

This incorporation of the heavier isotope results in a mass shift in the metabolites, creating different "mass isotopomers" – molecules that are identical in chemical structure but differ in the number of ¹³C atoms.[6] The pattern and distribution of these mass isotopomers, known as the Mass Isotopomer Distribution (MID), can be precisely measured by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][7] The measured MID provides a quantitative readout of the relative activities of different metabolic pathways, allowing researchers to infer the rates, or "fluxes," of intracellular reactions.[6][7]

The Workflow of a ¹³C Metabolic Flux Analysis (¹³C-MFA) Experiment

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C tracer data to quantify intracellular metabolic fluxes. The overall workflow of a typical ¹³C-MFA experiment can be broken down into five key stages: experimental design, isotopic labeling, metabolite analysis, flux estimation, and statistical validation.[4]

Data Presentation: Quantitative Flux Maps

The primary output of a ¹³C-MFA study is a quantitative flux map, which details the rates of reactions within the modeled metabolic network. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and presented as relative values. Below are tables summarizing quantitative flux data from studies on cancer cell metabolism, showcasing the utility of different ¹³C tracers.

Table 1: Comparison of Optimal ¹³C Tracers for Probing Central Carbon Metabolism in Mammalian Cells

| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages | Reference |

| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis. Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. | [2][4] |

| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways. | Can be less informative for resolving fluxes at specific branch points compared to positionally labeled tracers. | [8] |

| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for probing glutamine metabolism and its contributions to the TCA cycle. | Provides limited information on glycolytic fluxes. | [2][4] |

| Mixture: [1,2-¹³C₂]Glucose & [U-¹³C₅]Glutamine | Comprehensive Central Carbon Metabolism | Offers high-resolution flux estimates across glycolysis, the PPP, and the TCA cycle by combining the strengths of both tracers. | Requires more complex experimental setup and data analysis. | [9] |

Table 2: Relative Metabolic Fluxes in a Cancer Cell Line Determined by ¹³C-MFA

This table presents a hypothetical but representative dataset based on published findings for a generic cancer cell line, illustrating how flux data is typically reported. Fluxes are normalized to the glucose uptake rate.

| Reaction | Abbreviation | Relative Flux (mol/mol glucose) | Pathway |

| Glucose -> Glucose-6-P | GLC -> G6P | 100 | Glycolysis |

| G6P -> Ribose-5-P | G6P -> R5P | 15 | Pentose Phosphate Pathway |

| Fructose-6-P -> Pyruvate | F6P -> PYR | 85 | Glycolysis |

| Pyruvate -> Lactate | PYR -> LAC | 70 | Fermentation |

| Pyruvate -> Acetyl-CoA (Mitochondria) | PYR -> AcCoA_m | 10 | TCA Cycle Entry |

| Glutamine -> a-Ketoglutarate | GLN -> AKG | 25 | Anaplerosis |

| a-Ketoglutarate -> Citrate (Reductive) | AKG -> CIT_r | 5 | Reductive Carboxylation |

| Isocitrate -> a-Ketoglutarate | ICIT -> AKG | 12 | TCA Cycle |

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in ¹³C-MFA. This section outlines the key steps in the experimental phase.

Isotopic Labeling Experiment

-

Cell Culture: Cells are cultured in a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. For instance, a common choice for probing glycolysis and the PPP is [1,2-¹³C₂]glucose.[10] It is critical to ensure that the cells reach both a metabolic and isotopic steady state.[11]

-

Tracer Introduction: The ¹³C-labeled substrate is introduced into the culture medium. The duration of labeling is a critical parameter and should be optimized to ensure intracellular metabolites reach isotopic steady state.[11]

Metabolite Extraction

-

Quenching: To halt all enzymatic activity instantaneously, the metabolic activity of the cells is quenched. This is a critical step, as ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[12] A common method involves rapidly washing the cells with a cold saline solution followed by the addition of a cold solvent like methanol (B129727) or a methanol/water mixture.

-

Extraction: Intracellular metabolites are then extracted from the cells using a suitable solvent system, often a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.

Analytical Measurement

The isotopic labeling patterns of the extracted metabolites are measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

GC-MS Protocol:

-

Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for analysis by gas chromatography. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13]

-

Injection and Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interactions with the chromatographic column.

-

Ionization and Detection: The separated metabolites are then ionized (e.g., by electron ionization) and detected by the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).[12][13]

-

-

NMR Spectroscopy Protocol:

-

Sample Preparation: The extracted metabolites are dissolved in a deuterated solvent (e.g., D₂O) to minimize solvent interference in the NMR spectrum.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. ¹³C NMR provides direct information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[14]

-

Spectral Analysis: The resulting spectra are analyzed to identify and quantify the different isotopomers of each metabolite.

-

Mandatory Visualization

Signaling Pathway: mTOR and Metabolism

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[15] Its activity is tightly linked to nutrient availability, including glucose and amino acids. ¹³C tracer studies can be employed to investigate how mTOR signaling influences metabolic fluxes. For example, by comparing the metabolic flux maps of cells with normal and inhibited mTOR activity, researchers can identify the specific metabolic pathways that are regulated by mTOR.[16]

Logical Relationship: Computational Flux Estimation

The computational estimation of metabolic fluxes is a core component of ¹³C-MFA. It involves an iterative process of comparing experimentally measured MIDs with simulated MIDs generated from a metabolic model. The fluxes in the model are adjusted until the simulated MIDs provide the best possible fit to the experimental data.

Conclusion

¹³C tracer analysis, particularly ¹³C-MFA, is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, ¹³C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. By carefully designing experiments, meticulously preparing samples, and employing robust analytical and computational methods, the use of ¹³C tracers will continue to be a cornerstone of metabolic research, driving innovation and discovery in the years to come.

References

- 1. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. buchem.com [buchem.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 6. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. shimadzu.com [shimadzu.com]

- 14. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Biochemical Significance of Pyrazine Compounds in Cooked Food: A Technical Guide

Abstract

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the sensory characteristics of thermally processed foods. Formed predominantly through the Maillard reaction, these volatile and semi-volatile compounds impart desirable roasted, nutty, and baked aromas. Beyond their organoleptic properties, pyrazines exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, which are of increasing interest to the pharmaceutical and food science industries. This technical guide provides an in-depth overview of the formation, key types, and biochemical significance of pyrazines in cooked food. It summarizes quantitative data, details experimental protocols for their analysis, and visualizes key pathways to offer a comprehensive resource for scientific professionals.

Introduction

Pyrazine (B50134) derivatives are pivotal to the flavor profiles of a vast array of cooked foods, including roasted meats, coffee, cocoa, bread, and nuts.[1] Their formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs at elevated temperatures.[1] While their role as aroma constituents is well-established, emerging research has highlighted their potential physiological effects, making them a subject of interest for their broader biochemical significance.[2][3] This guide delves into the multifaceted nature of these compounds, from their chemical genesis in food to their biological implications.

Formation of Pyrazines in Cooked Food

The primary route for pyrazine formation in food is the Maillard reaction .[4] This reaction is initiated by the condensation of an amino group (from an amino acid or peptide) with a carbonyl group of a reducing sugar.[5] The subsequent cascade of reactions, including rearrangements, dehydrations, and fragmentations, produces a variety of intermediates.

A crucial step in pyrazine synthesis is the Strecker degradation of amino acids, which is facilitated by dicarbonyl compounds generated during the Maillard reaction. This process leads to the formation of α-aminocarbonyls, which are key precursors for pyrazines.[6] Two α-aminocarbonyl molecules can then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to a stable pyrazine.

Factors influencing the type and quantity of pyrazines formed include:

-

Temperature and Time: Higher temperatures and longer cooking times generally increase pyrazine formation, although excessive heat can lead to their degradation.[7][8]

-

pH: The reaction environment's pH affects the rate of the Maillard reaction and the profile of pyrazines produced.[7]

-

Precursors: The specific amino acids and reducing sugars involved determine the substitution pattern on the pyrazine ring, leading to a wide variety of derivatives with distinct aromas.[1][6] For instance, lysine-containing peptides have been shown to be potent precursors for pyrazine formation.[7]

-

Water Activity: Low moisture conditions, typical in roasting and baking, favor the reactions that lead to pyrazine formation.[6]

While the Maillard reaction is the main pathway, pyrazines can also be formed through other mechanisms, such as the thermal degradation of specific amino acids like serine and threonine, even in the absence of sugars.[9] Fermentation processes can also contribute to pyrazine formation in certain foods.[10]

Biochemical Significance and Biological Activity

The significance of pyrazines extends beyond their sensory contributions. They are bioactive compounds that can interact with biological systems.

Flavor and Aroma Contribution

Pyrazines are potent aroma compounds, often with very low odor thresholds.[11] They are largely responsible for the characteristic "roasty" and "nutty" notes of cooked foods.[5] Different alkyl substitutions on the pyrazine ring result in a spectrum of aromas, such as:

-

2,5-Dimethylpyrazine: Nutty, roasted, cocoa-like.

-

2-Ethyl-3,5-dimethylpyrazine: Roasted potato, nutty.

-

2,3,5-Trimethylpyrazine: Roasted, coffee-like, earthy.

-

2-Acetylpyrazine: Popcorn-like, roasted.

The specific combination and concentration of these and other pyrazines define the unique aromatic profile of a food product.[11]

Physiological and Pharmacological Effects

Recent studies have highlighted a range of biological activities associated with pyrazine compounds, suggesting their potential role in human health.

-

Antioxidant and Pro-oxidant Activity: Certain pyrazine derivatives have demonstrated antioxidant properties, capable of scavenging free radicals.[2][12] This activity is linked to their chemical structure. However, like many antioxidants, they can also exhibit pro-oxidant behavior under specific conditions, such as in the presence of transition metals like iron or copper.[13]

-

Anti-inflammatory Effects: Some pyrazine compounds have been shown to possess anti-inflammatory properties.[3] For example, tetramethylpyrazine (also known as ligustrazine) has been studied for its ability to suppress inflammation.[10]

-

Antimicrobial Properties: Alkylpyrazines can function as antimicrobial agents, potentially acting as natural food preservatives.[10][14]

-

Other Biological Roles: Pyrazines are also found in nature as signaling molecules (pheromones) in insects and as defense compounds in plants.[15] In medicine, the pyrazine ring is a scaffold in various pharmacologically active drugs.[2][3]

Metabolism and Toxicology

Upon ingestion, alkylpyrazines from food are absorbed and metabolized in the human body.[16] The primary metabolic pathway involves the oxidation of the aliphatic side-chains to form pyrazine carboxylic acids, which are then excreted in the urine.[16][17] A human intervention study showed that after coffee consumption, a significant percentage of ingested dimethylpyrazines were recovered as their corresponding carboxylic acid metabolites in urine.[16]

From a toxicological perspective, pyrazines found in food are generally considered safe at the levels typically consumed.[17][18] While some studies have noted potential mutagenic activity at very high concentrations, these levels are orders of magnitude higher than normal dietary intake.[11] For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine has undergone safety assessments which indicate that its use as a food flavoring is safe at current intake levels.[17]

Quantitative Data of Pyrazines in Cooked Foods

The concentration of pyrazines can vary significantly depending on the food type and processing conditions. The following tables summarize representative quantitative data from scientific literature.

Table 1: Concentration of Key Pyrazines in Roasted Coffee

| Pyrazine Compound | Concentration Range (mg/kg) | Reference |

|---|---|---|

| 2-Methylpyrazine | Most Abundant | [19] |

| 2,5-Dimethylpyrazine | High | [19] |

| 2,6-Dimethylpyrazine | High | [19] |

| 2-Ethylpyrazine | Medium | [19] |

| 2-Ethyl-5-methylpyrazine | Medium | [19] |

| 2-Ethyl-6-methylpyrazine | Medium | [19] |

| 2,3,5-Trimethylpyrazine | Medium | [19] |

| 2,3-Dimethylpyrazine | Low | [19] |

| 2-Ethyl-3-methylpyrazine | Low | [19] |

| Total Alkylpyrazines | 82.1 - 211.6 | [19] |

Data derived from analysis of various commercially available ground coffee samples. Decaffeinated coffee was found to contain lower amounts.[19]

Table 2: Concentration of Key Pyrazines in Barbecued Beef Patties

| Pyrazine Compound | Control Patties (ng/g) | Seasoned Patties (ng/g) | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine | ~150 | ~300 | [11] |

| 2,6-Dimethylpyrazine | ~125 | ~250 | [11] |

| 2-Ethyl-5-methylpyrazine | ~40 | ~100 | [11] |

| 2-Ethyl-6-methylpyrazine | ~30 | ~90 | [11] |

| 2,3-Dimethylpyrazine | ~20 | ~40 | [11] |

| Total Pyrazines | ~365 | ~780 | [11] |

Seasoned patties contained a red wine pomace seasoning, which significantly enhanced pyrazine formation.[11]

Experimental Protocols for Pyrazine Analysis

Accurate quantification of pyrazines in complex food matrices requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cooked Meat

This method is suitable for extracting pyrazines from high-fat, complex matrices like cooked meat.[1]

-

Sample Preparation:

-

Homogenize a known weight (e.g., 5-10 g) of the cooked meat sample.

-

Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]

-

Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.

-

-

Liquid-Liquid Extraction (LLE):

-

Vigorously shake or vortex the mixture for a defined period (e.g., 30 minutes) to ensure efficient partitioning of the pyrazines into the organic solvent.[1]

-

Centrifuge the mixture to achieve a clear separation between the organic and aqueous/solid layers.[1]

-

Carefully collect the organic layer containing the pyrazines.

-

Repeat the extraction process twice more with fresh solvent to maximize recovery. Combine all organic extracts.[1]

-

-

Concentration and Clean-up:

-

Concentrate the combined organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]

-

If necessary, the extract can be further cleaned up using Solid-Phase Extraction (SPE) to remove non-volatile interfering compounds.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).

-

-

MS Conditions (Typical):

-

-

Data Analysis:

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive method ideal for analyzing volatile and semi-volatile compounds from the headspace of a sample. It is commonly used for foods like coffee and baked goods.

-

Sample Preparation:

-

Place a known amount of the ground or homogenized food sample (e.g., 1-2 g) into a headspace vial.

-

Add a known amount of internal standard.

-

Seal the vial with a septum cap.

-

-

Headspace SPME:

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the pyrazines.

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the hot injection port of the GC.

-

The high temperature of the injector (e.g., 250°C) desorbs the trapped pyrazines from the fiber onto the GC column.

-

The GC-MS conditions and data analysis are similar to those described in Protocol 1.

-

Conclusion and Future Directions

Pyrazine compounds are integral to the quality of cooked food, shaping its desirable flavor and aroma. Their formation via the Maillard reaction is a complex process influenced by multiple factors. Beyond their sensory role, the emerging biological activities of pyrazines, including antioxidant and anti-inflammatory effects, present exciting avenues for research in food science, nutrition, and drug development. Understanding their metabolism and confirming their safety at dietary levels is crucial. Future research should focus on elucidating the specific mechanisms of action for their physiological effects, exploring the impact of food matrix interactions on their bioavailability, and optimizing food processing techniques to enhance the formation of beneficial pyrazines while minimizing any potential risks.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 4. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science [koreascience.kr]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. adv-bio.com [adv-bio.com]

- 16. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 19. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-3,5-dimethylpyrazine-13C2 CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂, an isotopically labeled compound essential for quantitative analytical studies. It covers key identifiers, physicochemical properties, and detailed experimental protocols for its application as an internal standard.

Compound Identification and Properties

2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is the stable isotope-labeled version of 2-Ethyl-3,5-dimethylpyrazine, a naturally occurring pyrazine (B50134) found in various roasted and fermented foods.[1][2] The incorporation of two carbon-13 atoms in the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[3]

Chemical Identifiers

A specific CAS Registry Number for the ¹³C₂ isotopologue is not consistently assigned. Commercially, it is often referenced by the CAS number of the unlabeled parent compound.

| Identifier | Value | Source |

| Compound Name | 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ | MedChemExpress[3] |

| Unlabeled CAS No. | 13925-07-0 | NIST[4] |

| Chemical Formula | C₆¹³C₂H₁₂N₂ | MedChemExpress[5] |

| Molecular Weight | 138.19 g/mol | MedChemExpress[5] |

| SMILES | CC1=CN=C([13CH2][13CH3])C(C)=N1 | MedChemExpress[5] |

Physicochemical Properties (Unlabeled Compound)

The following data pertains to the unlabeled 2-Ethyl-3,5-dimethylpyrazine and serves as a reference.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Ventos[6] |

| Odor | Nutty, earthy, roasted, cocoa | Ventos[6] |

| Boiling Point | 182 °C | Biosynth |

| Density | 0.964 g/cm³ | Biosynth |

| Flash Point | 66 °C | Biosynth |

| Solubility | Slightly soluble in water | Ventos[6] |

Applications in Research and Development

The primary application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is as an internal standard for quantitative analysis in complex matrices.[3] Stable Isotope Dilution Analysis (SIDA) is a highly accurate method that uses isotopically labeled standards to correct for analyte loss during sample preparation and instrumental analysis.[7][8]

This compound is particularly valuable for:

-

Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[9]

-

Metabolomics: Quantifying endogenous or exogenous pyrazines in biological samples.[10]

-

Food Science: Accurately measuring the concentration of flavor compounds in food and beverages like coffee.[7][8]

Experimental Protocols

The following is a representative protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine in a sample matrix (e.g., coffee, biological fluid) using a Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). This protocol is adapted from established methods for similar alkylpyrazines.[7][8][11]

Materials and Reagents

-

Analyte Standard: 2-Ethyl-3,5-dimethylpyrazine (unlabeled)

-

Internal Standard (IS): 2-Ethyl-3,5-dimethylpyrazine-¹³C₂

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade

-

Extraction Salts (for liquid-liquid extraction): Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

-

Sample Vials: 20 mL headspace vials or 15 mL centrifuge tubes

-

Syringes and Filters: As required for sample handling

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Transfer a precise volume (e.g., 5.0 mL) of the liquid sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ solution (e.g., 50 µL of a 1 µg/mL solution in DCM) to the sample. The amount should be chosen to yield a peak area ratio of analyte to IS close to 1.

-

Solvent Addition: Add 2.0 mL of dichloromethane (DCM) to the tube.

-